molecular formula C9H13BrO2 B14305673 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one CAS No. 112332-52-2

3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one

Cat. No.: B14305673
CAS No.: 112332-52-2
M. Wt: 233.10 g/mol
InChI Key: WMANOVRBIWXDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one typically involves the reaction of 3-bromo-4-methylpentan-2-one with propargyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The prop-2-yn-1-yloxy group can also participate in reactions that introduce additional functional groups into the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methylpentan-2-one
  • 4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one
  • 3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]butan-2-one

Properties

CAS No.

112332-52-2

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

3-bromo-4-methyl-4-prop-2-ynoxypentan-2-one

InChI

InChI=1S/C9H13BrO2/c1-5-6-12-9(3,4)8(10)7(2)11/h1,8H,6H2,2-4H3

InChI Key

WMANOVRBIWXDFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(C)(C)OCC#C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.